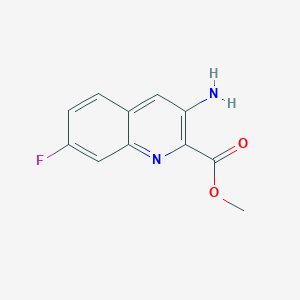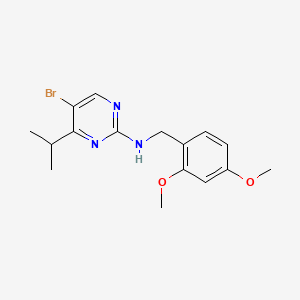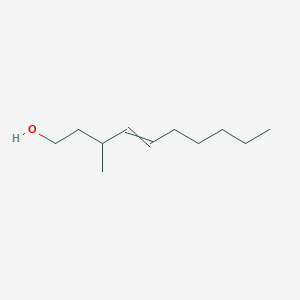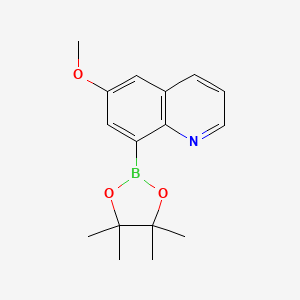
Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring, an ethyl ester group at the 3-position, and an aminoethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate typically involves the following steps:
Bromination of Furan: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The brominated furan is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester derivative.
Aminoethylation: Finally, the ethyl ester derivative undergoes a nucleophilic substitution reaction with 2-aminoethanol to introduce the aminoethyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of substituted furan derivatives with various functional groups.
科学的研究の応用
Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, leading to various biological effects.
類似化合物との比較
Ethyl 2-(2-Aminoethyl)-5-chlorofuran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(2-Aminoethyl)-5-iodofuran-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
Ethyl 2-(2-Aminoethyl)-5-fluorofuran-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: Ethyl 2-(2-Aminoethyl)-5-bromofuran-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
特性
分子式 |
C9H12BrNO3 |
|---|---|
分子量 |
262.10 g/mol |
IUPAC名 |
ethyl 2-(2-aminoethyl)-5-bromofuran-3-carboxylate |
InChI |
InChI=1S/C9H12BrNO3/c1-2-13-9(12)6-5-8(10)14-7(6)3-4-11/h5H,2-4,11H2,1H3 |
InChIキー |
LMULQSKRMNFAQX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC(=C1)Br)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-7-chlorobenzo[b]thiophene](/img/structure/B13674513.png)

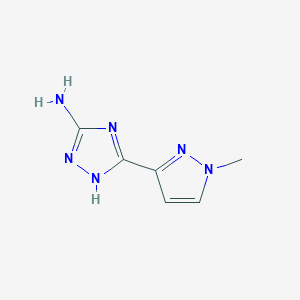

![(S)-2-[(1-Boc-2-pyrrolidinyl)methoxy]-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13674540.png)
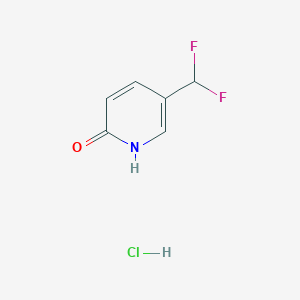
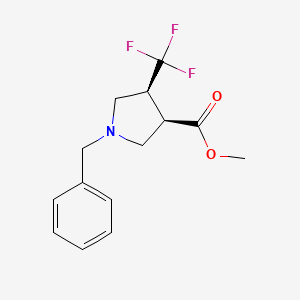
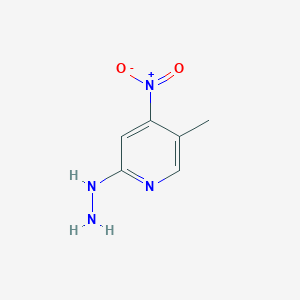
![7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13674572.png)
![5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13674587.png)
